molecular formula C14H11NO4 B6401043 3-Amino-5-(3-carboxyphenyl)benzoic acid CAS No. 1262006-57-4

3-Amino-5-(3-carboxyphenyl)benzoic acid

Cat. No.: B6401043
CAS No.: 1262006-57-4
M. Wt: 257.24 g/mol
InChI Key: RAPSAEUMKSJMDZ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-carboxyphenyl)benzoic acid is an organic compound with a complex structure that includes both amino and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-carboxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(3-carboxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Amino-5-(3-carboxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-(3-carboxyphenyl)benzoic acid is unique due to its specific arrangement of functional groups, which provides distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-amino-5-(3-carboxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPSAEUMKSJMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689889
Record name 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-57-4
Record name 5-Amino[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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